2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3S/c1-28(26,27)24-17-6-7-18(24)9-16(8-17)22-19(25)12-23-11-14(10-21-23)13-2-4-15(20)5-3-13/h2-5,10-11,16-18H,6-9,12H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYCCFYYSCLIDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide represents a unique molecular structure with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be broken down into its structural components:
- Pyrazole Ring : The 4-(4-fluorophenyl)-1H-pyrazol-1-yl moiety contributes to the compound's pharmacological properties.
- Bicyclic Amine : The N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl) portion is crucial for its interaction with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN4O2 |
| Molecular Weight | 327.335 g/mol |
| CAS Number | Not available |
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. The mechanism often involves the inhibition of critical signaling pathways such as the Hedgehog (Hh) pathway, which is known to play a role in various cancers.
Key Findings from Recent Research
- Inhibition of Hh Pathway : Compounds similar to the target compound have been shown to inhibit the Hh signaling pathway effectively, leading to reduced tumor growth in preclinical models .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the pyrazole ring can enhance biological activity, suggesting that the fluorine substitution on the phenyl ring may improve potency against certain cancer cell lines .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Relevant Studies
- A review highlighted various pyrazole compounds that demonstrated COX inhibition, suggesting potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structures may possess neuroprotective effects, potentially offering benefits in neurodegenerative conditions.
Case Study Example
A study focusing on pyrazole derivatives noted neuroprotective effects in models of Alzheimer's disease, indicating that these compounds could mitigate neuronal damage .
Summary of Biological Activities of Pyrazole Derivatives
Q & A
Q. What are the common synthetic routes for preparing this compound, and how are key intermediates validated?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring and subsequent coupling to the 8-azabicyclo[3.2.1]octane scaffold. Critical steps include:
- Ring formation : Cyclization of 4-fluorophenyl precursors under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or DMSO .
- Acetamide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the acetamide moiety to the bicyclic amine . Validation of intermediates is achieved via HPLC purity checks (>95%) and 1H/13C NMR to confirm regioselectivity, particularly for the pyrazole ring substitution pattern .
Q. Which spectroscopic techniques are most effective for structural confirmation, and what key signals indicate successful synthesis?
- NMR : The 8-azabicyclo[3.2.1]octane protons appear as distinct multiplet signals between δ 3.1–3.5 ppm, while the pyrazole C-H resonates near δ 7.8–8.2 ppm. The methylsulfonyl group shows a singlet at δ 3.0–3.2 ppm .
- Mass Spectrometry (MS) : A molecular ion peak matching the exact mass (e.g., m/z 445.18 for C21H24FN3O3S) confirms the molecular formula .
- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (S=O) validate functional groups .
Q. What solvent systems and reaction conditions optimize yield during the final coupling step?
Polar aprotic solvents (e.g., DMF, DCM) are preferred for the acetamide coupling. Yields improve under inert atmospheres (N2/Ar) at 0–25°C, with catalytic DMAP (5 mol%) to reduce side reactions . Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) typically achieves >85% isolated yield .
Advanced Research Questions
Q. How can contradictory data between spectroscopic methods (e.g., NMR vs. MS) be resolved during structural analysis?
Discrepancies often arise from residual solvents (NMR) or ionization artifacts (MS). Strategies include:
- High-resolution MS (HRMS) : Resolves ambiguous molecular ions (e.g., isotope patterns for S/Cl/F) .
- 2D NMR (COSY, HSQC) : Clarifies proton-carbon correlations, especially for overlapping signals in the bicyclic scaffold .
- DSC/TGA : Rules out hydrate/solvate formation that may distort spectral data .
Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?
- Molecular docking (AutoDock/Vina) : Models interactions with dopamine receptors (e.g., D2/D3 subtypes), leveraging the fluorophenyl group’s hydrophobic interactions .
- MD simulations (GROMACS) : Assess stability of the methylsulfonyl group in the receptor’s binding pocket over 100 ns trajectories .
- QSAR : Correlates substituent electronegativity (e.g., fluorine) with predicted IC50 values .
Q. How can reaction conditions be adjusted to mitigate byproducts from the azabicyclo[3.2.1]octane sulfonylation step?
Over-sulfonylation is common due to the amine’s reactivity. Mitigation strategies:
- Stepwise sulfonation : Use 1.1 equivalents of methylsulfonyl chloride at -10°C to limit di-sulfonylated byproducts .
- Quenching with ice-cold NaHCO3 : Prevents acid-catalyzed decomposition .
- HPLC-MS monitoring : Detects intermediates in real-time to optimize reaction halting .
Q. What in vitro assays are recommended for initial biological activity screening, and how should controls be designed?
Prioritize assays based on structural analogs:
- Cytotoxicity (MTT assay) : Use HEK-293 and SH-SY5Y cell lines, with 10 μM cisplatin as a positive control .
- Enzyme inhibition (kinase assays) : Test against CDK5/p25 (implicated in neurodegeneration) with staurosporine as a reference inhibitor .
- Permeability (PAMPA-BBB) : Predicts blood-brain barrier penetration, critical for CNS-targeted compounds .
Data Contradiction and Optimization
Q. How should researchers address inconsistent biological activity data across different batches?
Batch variability often stems from residual solvents or crystallinity differences. Solutions:
- PXRD : Confirms crystalline consistency; amorphous batches may show reduced activity .
- DSC : Identifies polymorphs affecting solubility/bioavailability .
- Bioassay triplicates : Run with internal standards (e.g., imatinib for kinase assays) to normalize inter-batch variability .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering pharmacophores?
- Co-solvents : Use 10% DMSO/PEG-400 in saline for IP/IV administration .
- Salt formation : Explore hydrochloride salts of the azabicyclo amine to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Analytical Validation
| Step | Reaction Conditions | Key Intermediates | Validation Method |
|---|---|---|---|
| Pyrazole formation | 4-Fluorophenylhydrazine + diketone, 70°C, DMF | 4-(4-Fluorophenyl)-1H-pyrazole | 1H NMR (δ 8.1 ppm, pyrazole H) |
| Sulfonylation | MeSO2Cl, Et3N, -10°C, DCM | 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane | MS (m/z 230.09) |
| Acetamide coupling | EDC/HOBt, RT, DMF | Final compound | HPLC (tR 12.3 min, 98% purity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
